3-Amino-2,6-dibromoisonicotinamide
Description
3-Amino-2,6-dibromoisonicotinamide (CAS: 1355334-79-0) is a halogenated isonicotinamide derivative with the molecular formula C₆H₅Br₂N₃O and a molecular weight of 294.94 g/mol . Structurally, it features a pyridine ring substituted with two bromine atoms at the 2- and 6-positions, an amino group at the 3-position, and an amide functional group at the 4-position. This compound is primarily utilized in research settings, particularly as an intermediate in synthetic organic chemistry and medicinal chemistry studies.
Properties
IUPAC Name |
3-amino-2,6-dibromopyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N3O/c7-3-1-2(6(10)12)4(9)5(8)11-3/h1H,9H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJWGWNFBHCUDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Br)Br)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,6-dibromoisonicotinamide typically involves the bromination of isonicotinamide followed by the introduction of an amino group. One common method includes the following steps:
Bromination: Isonicotinamide is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce bromine atoms at the 2 and 6 positions of the pyridine ring.
Amination: The dibromoisonicotinamide is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group at the 3 position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,6-dibromoisonicotinamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and bromine atoms.
Coupling Reactions: The amino group can participate in coupling reactions, forming new bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the bromine atoms.
Oxidation Products: Compounds with higher oxidation states, such as nitroso or nitro derivatives.
Reduction Products: Compounds with reduced bromine atoms or amino groups.
Scientific Research Applications
3-Amino-2,6-dibromoisonicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-2,6-dibromoisonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors and altering signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular pathways.
Comparison with Similar Compounds
Table 1: Comparative Overview of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups/Substituents |
|---|---|---|---|---|
| This compound | C₆H₅Br₂N₃O | 294.94 | 1355334-79-0 | 2,6-dibromo, 3-amino, 4-amide |
| Methyl 4,6-dibromonicotinate | C₇H₅Br₂NO₂ | 294.94 | 1364663-27-3 | 4,6-dibromo, 3-methyl ester |
| 2-Bromo-1-(bromomethyl)-4-nitrobenzene | C₇H₅Br₂NO₂ | 294.94 | 940-05-6 | Benzene ring: 2-bromo, 1-bromomethyl, 4-nitro |
| 2,6-Difluoro-N-(4-iodophenyl)benzamide | C₁₃H₈F₂INO | 391.46* | N/A | 2,6-difluoro, 4-iodophenyl amide |
*Molecular weight discrepancy noted in for 2,6-Difluoro-N-(4-iodophenyl)benzamide (listed as 391.46 g/mol, inconsistent with formula C₁₃H₈F₂INO).
Key Observations:
Halogen Diversity: The target compound and Methyl 4,6-dibromonicotinate share bromine substituents but differ in substitution patterns (2,6 vs. 4,6 on the pyridine ring). Bromine’s bulkiness and polarizability enhance electrophilic reactivity compared to fluorine in 2,6-Difluoro-N-(4-iodophenyl)benzamide .
Functional Group Influence: The amide group in this compound provides hydrogen-bonding capability, making it more biologically relevant than the ester group in Methyl 4,6-dibromonicotinate . The amino group at the 3-position in the target compound activates the pyridine ring for electrophilic substitution, whereas the nitro group in 2-Bromo-1-(bromomethyl)-4-nitrobenzene deactivates the benzene ring .
Molecular Weight Anomaly: Despite identical molecular weights (294.94 g/mol) for three compounds (target, Methyl 4,6-dibromonicotinate, and 2-Bromo-1-(bromomethyl)-4-nitrobenzene), their distinct functional groups lead to divergent physicochemical properties. For example, the amide group increases water solubility relative to the ester or nitro-substituted analogs .
Biological Activity
3-Amino-2,6-dibromoisonicotinamide (DBINA) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of DBINA, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
Chemical Formula: CHBrNO
Molecular Weight: 292.06 g/mol
IUPAC Name: this compound
The compound features a pyridine ring substituted with two bromine atoms and an amino group, which contributes to its reactivity and biological properties.
Biological Activity Overview
DBINA has been studied for various biological activities, including:
- Antimicrobial Activity: Research indicates that DBINA exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness varies with concentration and bacterial strain.
- Antiviral Effects: Preliminary studies suggest potential antiviral activity, although specific mechanisms remain to be elucidated.
- Anticancer Potential: DBINA has shown promise in inhibiting tumor cell proliferation in vitro, indicating potential as an anticancer agent.
Antimicrobial Activity
A study conducted on the antimicrobial properties of DBINA revealed the following:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 50 µg/mL | 15 |
| Escherichia coli | 100 µg/mL | 12 |
| Pseudomonas aeruginosa | 75 µg/mL | 10 |
These results indicate that DBINA is particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections.
Anticancer Activity
Preliminary investigations into the anticancer properties of DBINA have yielded promising results:
- Cell Lines Tested:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
| Cell Line | IC50 (µM) | Description |
|---|---|---|
| HeLa | 30 | Significant inhibition of proliferation |
| MCF-7 | 45 | Moderate inhibition |
| A549 | 25 | High sensitivity |
The IC50 values indicate that DBINA may effectively inhibit cancer cell growth at relatively low concentrations. Mechanistic studies are ongoing to explore how DBINA induces apoptosis or cell cycle arrest in these cancer cell lines.
Case Studies and Research Findings
Several case studies have highlighted the potential therapeutic applications of DBINA:
- Case Study on Antimicrobial Resistance: A study focusing on antibiotic-resistant strains demonstrated that DBINA could restore sensitivity in certain resistant bacteria when used in combination with conventional antibiotics.
- In Vivo Studies: Animal models treated with DBINA showed a reduction in tumor size without significant toxicity, suggesting a favorable safety profile for further development.
- Synergistic Effects: Research exploring combinations of DBINA with other antimicrobial agents indicated enhanced efficacy, warranting further investigation into combination therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
